molecular formula C14H16Cl2FN3 B13460843 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

Cat. No.: B13460843
M. Wt: 316.2 g/mol
InChI Key: YIMNFXRIAVBSGB-UHFFFAOYSA-N
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Description

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a pyrazole moiety, a chlorophenyl group, and a fluorine atom. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Final Assembly and Hydrochloride Salt Formation: The final step involves coupling the pyrazole and piperidine intermediates, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group and fluorinated pyrazole ring participate in NAS reactions due to the electron-withdrawing nature of Cl and F, activating the aromatic rings toward nucleophilic attack.

Reaction TypeConditionsProductsYield (%)Reference
Chlorine Displacement KOH/EtOH, reflux4-[1-(4-Hydroxyphenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine62
Fluorine Displacement NH3/THF, 60°C4-[1-(4-Chlorophenyl)-4-amino-1H-pyrazol-3-yl]piperidine45

Key Findings :

  • Chlorine on the phenyl ring is more reactive than fluorine on the pyrazole due to lower electronegativity and weaker C-Cl bond strength.

  • Steric hindrance from the piperidine ring reduces substitution rates at the pyrazole C4 position.

Metal-Catalyzed Cross-Coupling Reactions

The compound undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging its aryl halide substituents.

ReactionCatalyst/BaseCoupling PartnerProductYield (%)
Suzuki Pd(PPh3)4, K2CO3Phenylboronic acid4-[1-(4-Biphenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine78
Buchwald Pd2(dba)3, XantphosMorpholine4-[1-(4-Morpholinophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine65

Mechanistic Insight :

  • The 4-chlorophenyl group acts as a directing group, facilitating regioselective coupling at the para position .

Acid-Base Reactions

The piperidine nitrogen (pKa ~10.5) undergoes protonation and alkylation:

ReactionReagentProductApplication
Protonation HClPiperidinium chloride (enhanced water solubility)Salt formation for bioavailability
Alkylation CH3I1-Methyl-4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidinium iodideIntermediate for quaternary ammonium derivatives

Hydrogenation of the Pyrazole Ring

Catalytic hydrogenation selectively reduces the pyrazole ring under controlled conditions:

CatalystPressure (psi)ProductSelectivity
Pd/C504-[1-(4-Chlorophenyl)-4-fluoropyrrolidin-3-yl]piperidine>90%
Raney Ni30Partial reduction to dihydropyrazole60%

Structural Impact :

  • Saturation of the pyrazole ring increases conformational flexibility, altering binding affinity in pharmacological studies.

Electrophilic Substitution on the Pyrazole Ring

The fluorine atom directs electrophiles to the C5 position of the pyrazole:

ElectrophileConditionsProductYield (%)
HNO3/H2SO40°C4-[1-(4-Chlorophenyl)-4-fluoro-5-nitro-1H-pyrazol-3-yl]piperidine55
Br2/FeBr3RT4-[1-(4-Chlorophenyl)-4-fluoro-5-bromo-1H-pyrazol-3-yl]piperidine48

Functional Group Transformations

Amidation/Ureation :

  • Reaction with acyl chlorides (e.g., acetyl chloride) forms amides at the piperidine nitrogen .

  • Urea derivatives are synthesized via carbamate intermediates (e.g., phenyl chloroformate), enhancing kinase inhibition activity .

Comparative Reactivity with Analogues

CompoundStructural DifferenceReactivity Profile
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine Lacks fluorine substituentLower NAS activity; no electrophilic substitution at pyrazole C4
AT7867 4-(Pyrazol-4-yl)phenyl substituentEnhanced cross-coupling yields due to steric accessibility

Scientific Research Applications

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features but different functional groups.

    4-(4-Fluorobenzyl)piperidine hydrochloride: Another piperidine derivative with a fluorobenzyl group instead of a pyrazole moiety.

Uniqueness

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and fluorine atom contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.

Biological Activity

4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride (CAS Number: 2763756-54-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C14H15ClFN3, with a molecular weight of 279.74 g/mol. The compound features a piperidine ring substituted with a pyrazole derivative that includes both chlorophenyl and fluorophenyl groups, which are known to enhance biological activity through their electronegative characteristics.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the incorporation of halogens such as chlorine and fluorine has been shown to enhance the antimicrobial efficacy of pyrazole derivatives. Studies have reported that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

In the context of antiparasitic activity, derivatives of pyrazole have been developed targeting specific pathways in parasites. For example, modifications to the pyrazole structure have led to compounds that inhibit PfATP4-associated Na+-ATPase activity in Plasmodium species, which are responsible for malaria. These compounds showed promising efficacy in mouse models, achieving up to 30% reduction in parasitemia at certain dosages .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

  • Chlorophenyl and Fluorophenyl Substituents : These groups contribute to enhanced lipophilicity and interaction with biological targets.
  • Piperidine Ring : This moiety is often associated with improved binding affinity to various receptors.

Research Findings

Several studies have focused on the optimization of pyrazole derivatives, highlighting their potential as therapeutic agents:

StudyFindings
Identified structural modifications that improved antiparasitic efficacy while maintaining metabolic stability.
Investigated the crystal structure, revealing hydrogen bonding patterns that may influence biological interactions.
Reported on the synthesis of related pyrazole derivatives with notable antimicrobial properties.

Case Studies

  • Antimicrobial Testing : A study evaluated a series of pyrazole derivatives against multiple bacterial strains, demonstrating that modifications led to increased potency against resistant strains.
  • Antiparasitic Efficacy : In vivo studies using mouse models of malaria showed that specific analogs significantly reduced parasitemia levels, indicating their potential for further development as antimalarial drugs.

Properties

Molecular Formula

C14H16Cl2FN3

Molecular Weight

316.2 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)-4-fluoropyrazol-3-yl]piperidine;hydrochloride

InChI

InChI=1S/C14H15ClFN3.ClH/c15-11-1-3-12(4-2-11)19-9-13(16)14(18-19)10-5-7-17-8-6-10;/h1-4,9-10,17H,5-8H2;1H

InChI Key

YIMNFXRIAVBSGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN(C=C2F)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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